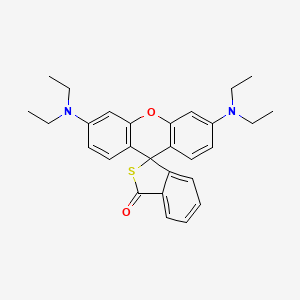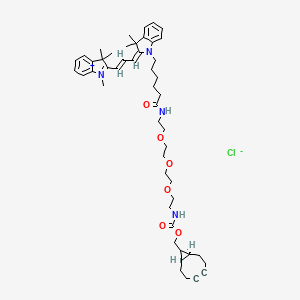
Pomalidomide-C2-amide-C5-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C2-amide-C5-azide: is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is used in the synthesis of efficient PROTAC (proteolysis-targeting chimeras) molecules targeting CDK9, enhancing antiproliferative activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of pomalidomide derivatives, including Pomalidomide-C2-amide-C5-azide, involves several steps. One common method is the alkylation of the aromatic amine, which generally suffers from low nucleophilicity and poor chemoselectivity . Another approach is the acylation of the aromatic amine, which provides pomalidomide derivatives but adds additional polar surface area and a hydrogen bond acceptor .
Industrial Production Methods: Industrial production methods for pomalidomide derivatives often involve multi-step continuous flow synthesis. This method allows for safe operation, excellent reproducibility, and efficient processes . The process typically includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione or its salt in the presence of a coupling agent and a suitable solvent .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-C2-amide-C5-azide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The chemical reactions for synthesizing and isolating pomalidomide derivatives occur in the temperature range from ambient to 80°C. A wide range of organic solvents of different polarities are used .
Major Products Formed: The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degrader libraries .
Aplicaciones Científicas De Investigación
Pomalidomide-C2-amide-C5-azide has several scientific research applications, including:
Mecanismo De Acción
Pomalidomide-C2-amide-C5-azide exerts its effects by binding to the E3 ligase cereblon (CRBN) and redirecting its ability to signal for protein degradation towards neosubstrates . This results in the removal of multiple myeloma-related proteins and affords the desired therapeutic effect . The compound also inhibits the proliferation and induces apoptosis of various tumor cells .
Comparación Con Compuestos Similares
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Thalidomide: A precursor to pomalidomide, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma and other cancers.
Uniqueness: Pomalidomide-C2-amide-C5-azide is unique due to its enhanced antiproliferative activity and its use in the synthesis of efficient PROTAC molecules targeting CDK9 . This makes it a valuable compound in both scientific research and medical applications.
Propiedades
Fórmula molecular |
C21H25N7O5 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
6-azido-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C21H25N7O5/c22-27-25-10-3-1-2-7-16(29)24-12-11-23-14-6-4-5-13-18(14)21(33)28(20(13)32)15-8-9-17(30)26-19(15)31/h4-6,15,23H,1-3,7-12H2,(H,24,29)(H,26,30,31) |
Clave InChI |
AELRNHCDGIHEPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)


![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)




![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)

